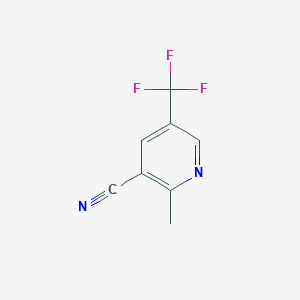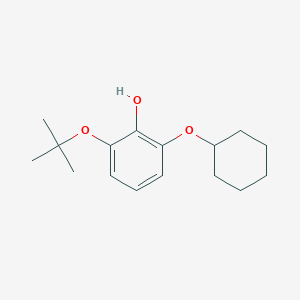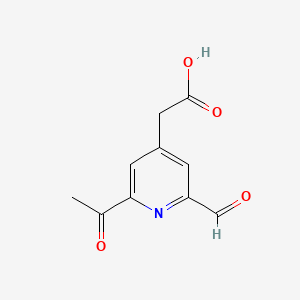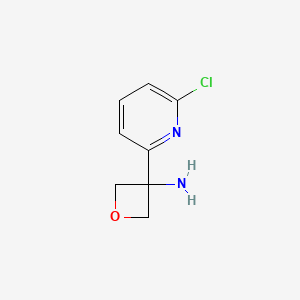
2-Chloro-3-(difluoromethyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(difluoromethyl)-5-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C7H6ClF2N. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and difluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-chloro-5-methylpyridine using difluoromethylating agents such as TMSCF2H (trimethylsilyldifluoromethyl) in the presence of a base like cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to consistent product quality and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
2-Chloro-3-(difluoromethyl)-5-methylpyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding and halogen bonding interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine: Contains an additional trifluoromethyl group, which may enhance its reactivity and stability.
2,5-Dichloro-3-(difluoromethyl)pyridine: Contains an additional chlorine atom, which may affect its chemical properties and reactivity.
2-Chloro-4-(1,1-difluoroethyl)pyridine: Contains a difluoroethyl group instead of a difluoromethyl group, which may influence its biological activity.
Uniqueness: 2-Chloro-3-(difluoromethyl)-5-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H6ClF2N |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
2-chloro-3-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)6(8)11-3-4/h2-3,7H,1H3 |
Clave InChI |
LFUDPXCVDQTVRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)

![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)










